Cas no 1493550-86-9 (Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate)

Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- SB22398
- t-Butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- P20415
- CS-0057022
- 1-Boc-3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine
- AKOS015262803
- SY322336
- tert-butyl3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- AS-79252
- MFCD30802684
- 1493550-86-9
- Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
-
- MDL: MFCD30802684
- インチ: 1S/C15H20FNO3/c1-10-5-6-12(16)11(7-10)15(19)8-17(9-15)13(18)20-14(2,3)4/h5-7,19H,8-9H2,1-4H3
- InChIKey: RBDNSCRYRCAQJO-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1C1(CN(C(=O)OC(C)(C)C)C1)O
計算された属性
- 精确分子量: 281.14272166 g/mol
- 同位素质量: 281.14272166 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 374
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 281.32
- トポロジー分子極性表面積: 49.8
- XLogP3: 2
Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D684153-10G |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 10g |
$3010 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127662-5g |
tert-Butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 98% | 5g |
¥12571 | 2023-04-15 | |
Chemenu | CM477331-5g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 95%+ | 5g |
$1715 | 2022-09-02 | |
Chemenu | CM477331-100mg |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 95%+ | 100mg |
$267 | 2023-02-02 | |
eNovation Chemicals LLC | D684153-100mg |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 100mg |
$225 | 2024-07-21 | |
Aaron | AR01DYI5-10g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 10g |
$2771.00 | 2025-02-11 | |
eNovation Chemicals LLC | D684153-1g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 1g |
$600 | 2025-02-26 | |
Aaron | AR01DYI5-100mg |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 100mg |
$200.00 | 2025-02-11 | |
1PlusChem | 1P01DY9T-100mg |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 100mg |
$185.00 | 2024-06-20 | |
1PlusChem | 1P01DY9T-5g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 5g |
$1434.00 | 2024-06-20 |
Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
9. Book reviews
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylateに関する追加情報
Research Brief on Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1493550-86-9)
The compound Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1493550-86-9) has recently gained attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the significance of this azetidine derivative as a key intermediate in the synthesis of novel bioactive molecules. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring enhances its reactivity and makes it a versatile building block for the development of pharmaceuticals. Researchers have successfully utilized this compound in the synthesis of potential kinase inhibitors, which are being explored for their efficacy in treating various cancers and inflammatory diseases.
In terms of synthetic methodology, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved route for the preparation of Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate with higher yield and purity. The optimized procedure involves a stereoselective addition of an organometallic reagent to a protected azetidinone, followed by deprotection and purification steps. This advancement has significant implications for scaling up production for preclinical studies.
From a pharmacological perspective, preliminary in vitro studies have shown that derivatives of this compound exhibit promising activity against several molecular targets. Specifically, research conducted at major pharmaceutical companies has identified this scaffold as a potential candidate for the development of selective JAK3 inhibitors, which could have applications in autoimmune disorders. The fluorine substitution at the 2-position of the phenyl ring appears to be crucial for target binding affinity and metabolic stability.
Structural-activity relationship (SAR) studies have revealed that modifications to the hydroxyl group and the tert-butyl carbamate moiety can significantly alter the compound's biological properties. Recent computational modeling work has provided insights into the optimal spatial orientation of these functional groups for target engagement, guiding the design of more potent analogs. These findings were presented at the 2023 American Chemical Society National Meeting.
Despite these promising developments, challenges remain in the optimization of this compound series. Current research efforts are focused on improving the pharmacokinetic properties of these molecules while maintaining their target specificity. Several pharmaceutical companies have included derivatives of Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate in their discovery pipelines, suggesting growing industry interest in this chemical scaffold.
In conclusion, Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate represents an important intermediate in medicinal chemistry with multiple potential applications. Ongoing research continues to explore its full potential in drug discovery, particularly in the areas of kinase inhibition and immunomodulation. The compound's unique structural features and demonstrated biological activity make it a valuable subject for further investigation in the chemical biology and pharmaceutical fields.
1493550-86-9 (Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate) Related Products
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)
- 1105199-83-4(3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)
- 476277-37-9(N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)
- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)
- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)
